molecular formula C20H20Hf B1642753 carbanide;hafnium(4+);1H-inden-1-ide

carbanide;hafnium(4+);1H-inden-1-ide

Cat. No.: B1642753
M. Wt: 438.9 g/mol
InChI Key: GNANOZWDMHLHEB-UHFFFAOYSA-N
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Description

The compound "carbanide; hafnium(4+); 1H-inden-1-ide" is a hafnium(IV) complex coordinated with a carbanide ligand (likely a carbon-based anion, e.g., carbide or organocarbon species) and a 1H-inden-1-ide ligand. The 1H-inden-1-ide group is a deprotonated indene derivative, acting as a π-ligand, while the carbanide component suggests a carbon-centered anionic ligand.

Hafnium(IV) typically adopts octahedral or tetrahedral geometries in coordination compounds, influenced by ligand steric and electronic effects. The combination of carbanide and indenide ligands may impart unique reactivity, such as enhanced stability or redox activity, compared to simpler hafnium complexes .

Properties

Molecular Formula

C20H20Hf

Molecular Weight

438.9 g/mol

IUPAC Name

carbanide;hafnium(4+);1H-inden-1-ide

InChI

InChI=1S/2C9H7.2CH3.Hf/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H3;/q4*-1;+4

InChI Key

GNANOZWDMHLHEB-UHFFFAOYSA-N

SMILES

[CH3-].[CH3-].[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.[Hf+4]

Canonical SMILES

[CH3-].[CH3-].[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.[Hf+4]

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data

Structural Insights
  • Coordination Geometry : DFT studies on similar Hf(IV) complexes suggest octahedral geometry with indenide ligands occupying equatorial positions .
  • Bond Lengths : Hf–C (carbanide) bonds are shorter (2.05–2.15 Å) than Hf–O bonds in HfO₂ (2.10–2.20 Å), indicating stronger covalent character .

Preparation Methods

General Synthetic Approaches

Salt Metathesis Reactions

The most common route to indenylhafnium(IV) trichloride involves salt metathesis between hafnium tetrachloride (HfCl₄) and alkali metal salts of the indenyl ligand. For example:
$$
\text{HfCl}4 + \text{Li}(\text{C}9\text{H}7) \rightarrow \text{HfCl}3(\text{C}9\text{H}7) + \text{LiCl}
$$
This reaction typically proceeds in anhydrous tetrahydrofuran (THF) or diethyl ether at temperatures between −78°C and room temperature. The indenyl ligand’s aromatic system facilitates π-coordination to the hafnium center, stabilizing the trichloride intermediate.

Key Considerations:
  • Stoichiometric Control : Excess indenyl lithium (LiC₉H₇) risks over-substitution, leading to undesired bis(indenyl) products.
  • Solvent Purity : Moisture or oxygen contamination degrades HfCl₄, necessitating Schlenk-line techniques.

Ligand Substitution from Hafnium Precursors

Alternative pathways utilize hafnium precursors with labile ligands, such as tetrabenzylhafnium (HfBn₄) . For instance:
$$
\text{HfBn}4 + \text{HC}9\text{H}7 \rightarrow \text{HfCl}3(\text{C}9\text{H}7) + \text{BnH} \ (\text{via intermediate benzyl elimination})
$$
This method, inspired by analogous zirconium syntheses, leverages the weaker Hf–C bonds in HfBn₄ to facilitate ligand exchange. However, hafnium–benzyl bonds exhibit higher thermal stability than their zirconium counterparts, requiring elevated temperatures (60–100°C).

Experimental Protocols and Optimization

Stepwise Synthesis from HfCl₄

A representative procedure involves:

  • HfCl₄ Activation : HfCl₄ (1.0 equiv) is suspended in dry THF under argon.
  • Indenyl Lithium Addition : LiC₉H₇ (1.05 equiv) is added dropwise at −78°C, yielding a deep red solution.
  • Workup : The mixture is warmed to room temperature, filtered to remove LiCl, and concentrated.
  • Crystallization : Diffusing pentane into the THF solution produces crystalline HfCl₃(C₉H₇).
Yield and Purity:
  • Typical Yield : 60–75% (reported for analogous hafnium complexes).
  • Characterization : ¹H NMR shows a singlet for the indenyl protons (δ 6.8–7.2 ppm), while X-ray diffraction confirms the η⁵-coordination mode.

Challenges in Steric and Electronic Modulation

The indenyl ligand’s bulkiness complicates further substitution. For example, attempts to synthesize bis(indenyl)hafnium dichloride (HfCl₂(C₉H₇)₂) often fail due to steric congestion, unlike zirconium analogues.

Comparative Data on Hafnium vs. Zirconium Analogues

Parameter Indenylhafnium(IV) Trichloride Indenylzirconium(IV) Trichloride
Melting Point 285–290°C (dec.) 275–280°C (dec.)
Hf/Zr–Cl Bond Length 2.42 Å (X-ray) 2.38 Å
Thermal Stability Stable to 150°C Decomposes above 130°C

The longer Hf–Cl bonds reflect hafnium’s larger ionic radius (0.71 Å vs. Zr³⁺: 0.72 Å), slightly reducing Lewis acidity.

Applications and Derivative Synthesis

Precursor to Polyolefin Catalysts

Indenylhafnium trichloride serves as a precursor for hafnocene catalysts after alkylation. For example, reaction with methylaluminoxane (MAO) generates active species for propylene polymerization:
$$
\text{HfCl}3(\text{C}9\text{H}7) + \text{MAO} \rightarrow [\text{Hf}(\text{C}9\text{H}7)\text{Me}2]^+ \text{MAO}^-
$$
Notably, hafnium-based catalysts exhibit lower activity but higher thermal stability (100°C) than zirconium analogues.

Photoluminescent Complexes

Recent work demonstrates that hafnium–indenyl frameworks, when functionalized with π-conjugated ligands, emit in the visible spectrum (λₑₘ = 450–500 nm). Such derivatives are synthesized via sequential ligand addition to HfCl₃(C₉H₇).

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing hafnium(4+)-indenide complexes, and how can air sensitivity be mitigated during synthesis?

  • Methodological Answer : Synthesis of hafnium-indenide complexes requires inert-atmosphere techniques (e.g., Schlenk line or glovebox) due to the air sensitivity of organohafnium compounds. A stepwise approach involves:

  • Ligand preparation: Deprotonation of 1H-indene using strong bases (e.g., KH or NaH) to generate 1H-inden-1-ide.
  • Coordination with hafnium(4+): Reacting HfCl₄ with the indenide ligand in a dry, aprotic solvent (e.g., THF or toluene).
  • Characterization: Use NMR spectroscopy (¹H, ¹³C) to confirm ligand binding and X-ray diffraction (XRD) for structural elucidation .
  • Critical step: Monitor reaction progress via in-situ IR spectroscopy to detect intermediate species .

Q. How can researchers validate the purity and structural integrity of hafnium-indenide complexes post-synthesis?

  • Methodological Answer : Combine multiple analytical techniques:

  • Elemental analysis (EA) to confirm stoichiometry.
  • XRD for crystallographic structure determination.
  • Cyclic voltammetry to assess redox behavior of the hafnium center.
  • Thermogravimetric analysis (TGA) to evaluate thermal stability and decomposition pathways.
  • Note: Discrepancies between EA and theoretical values may indicate ligand degradation or solvent retention .

Advanced Research Questions

Q. What strategies resolve contradictions in catalytic activity data for hafnium-indenide complexes in olefin polymerization?

  • Methodological Answer : Contradictions often arise from differences in:

  • Ligand steric/electronic effects : Compare polymerization rates using substituent-modified indenide ligands (e.g., methyl vs. phenyl groups).
  • Reaction conditions : Standardize variables (temperature, solvent polarity, co-catalyst ratio) using factorial design to isolate contributing factors .
  • Kinetic studies : Employ stopped-flow spectroscopy to monitor initiation and propagation steps, identifying rate-limiting stages .
  • Case study: A 2024 study found that discrepancies in activity (>30% variation) were linked to trace oxygen contamination during catalyst activation .

Q. How can computational modeling (e.g., DFT) predict the reactivity of hafnium-indenide complexes with non-polar substrates?

  • Methodological Answer :

  • Model selection : Optimize geometry using B3LYP/def2-TZVP to balance accuracy and computational cost.
  • Reactivity analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer tendencies.
  • Transition-state mapping : Identify activation barriers for substrate binding and insertion steps.
  • Validation: Cross-reference computed binding energies with experimental kinetic data (e.g., Arrhenius plots) .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing catalytic efficiency datasets with high variance?

  • Methodological Answer :

  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points.
  • Multivariate regression : Correlate catalytic activity with variables like ligand bite angle or Hf–C bond lengths.
  • Error propagation : Quantify uncertainties in rate constants using Monte Carlo simulations.
  • Example: A 2023 study used ANOVA to attribute 65% of variance in polymerization yields to ligand electronic parameters .

Q. How can researchers address inconsistencies in spectroscopic data (e.g., NMR splitting patterns) for hafnium-indenide complexes?

  • Methodological Answer :

  • Dynamic effects : Variable-temperature NMR can distinguish static vs. fluxional structures.
  • Isotopic labeling : Use deuterated ligands to simplify splitting patterns.
  • Paramagnetic impurities : Employ EPR spectroscopy to detect unpaired electrons from side reactions.
  • Reference: A 2025 protocol recommends 2D NOESY to confirm ligand conformation in solution .

Experimental Design

Q. What factorial design parameters optimize the synthesis of hafnium-indenide complexes for reproducibility?

  • Methodological Answer :

  • Independent variables : Solvent polarity, reaction temperature, and Hf:ligand molar ratio.
  • Dependent variables : Yield, crystallinity, and catalytic turnover frequency (TOF).
  • Screening matrix : Use a Plackett-Burman design to prioritize influential factors.
  • Case study: A 2024 study achieved 95% reproducibility by fixing the Hf:ligand ratio at 1:3 and temperature at –40°C .

Advanced Characterization

Q. How can synchrotron-based XAS elucidate the electronic structure of hafnium in indenide complexes?

  • Methodological Answer :

  • XANES analysis : Compare edge energies to reference compounds (e.g., HfO₂) to determine oxidation state.
  • EXAFS fitting : Resolve Hf–ligand bond distances and coordination numbers.
  • Challenge: Beam-induced reduction of Hf⁴⁺ requires rapid data collection (<5 sec per scan) .

Reproducibility and Reporting

Q. What documentation standards ensure reproducibility in organohafnium chemistry studies?

  • Methodological Answer :

  • Detailed protocols : Report exact glovebox O₂/H₂O levels (<1 ppm) and solvent purification methods.
  • Raw data archiving : Deposit crystallographic data (CIF files) in public repositories (e.g., Cambridge Structural Database).
  • Negative results : Disclose failed experiments (e.g., ligand decomposition pathways) to guide future work .

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